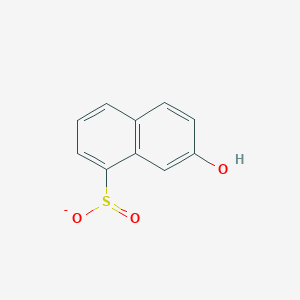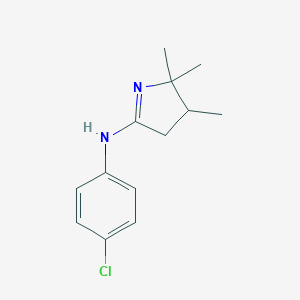
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, also known as CL-316243, is a selective β3-adrenergic receptor agonist. It is a chemical compound that has been extensively studied for its potential use in treating obesity, diabetes, and other metabolic disorders.
作用机制
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine acts by selectively activating the β3-adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to increased lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, activation of the β3-adrenergic receptor has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have several biochemical and physiological effects. It increases lipolysis and thermogenesis, resulting in increased energy expenditure and weight loss. Moreover, it improves glucose tolerance and insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
One advantage of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. Moreover, it has been extensively studied and its mechanism of action is well understood. However, one limitation of using N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine is its potential toxicity, as high doses have been shown to cause cardiac hypertrophy in animal models.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. One direction is to study its potential use in combination with other drugs for the treatment of obesity and related metabolic disorders. Another direction is to study its potential use in other conditions, such as asthma and heart failure. Moreover, further research is needed to determine the optimal dosing and duration of treatment with N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine, as well as its long-term safety and efficacy.
合成方法
The synthesis of N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine involves several steps. The first step is the preparation of 4-chloroaniline, which is then reacted with 2,2,3-trimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid to form an intermediate. The intermediate is then reduced with lithium aluminum hydride to produce N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine. This synthesis method has been modified and optimized by various researchers to improve the yield and purity of the final product.
科学研究应用
N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been extensively studied for its potential use in treating obesity and related metabolic disorders. It has been shown to increase energy expenditure and promote weight loss in animal models. Moreover, it has been suggested that N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine may have a role in the treatment of diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, N-(4-chlorophenyl)-N-(2,2,3-trimethyl-3,4-dihydro-2H-pyrrol-5-yl)amine has been studied for its potential use in treating other conditions, such as asthma and heart failure.
属性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4,5,5-trimethyl-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C13H17ClN2/c1-9-8-12(16-13(9,2)3)15-11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,16) |
InChI 键 |
ZODTZTHVFWVIJZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CC1CC(=NC1(C)C)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



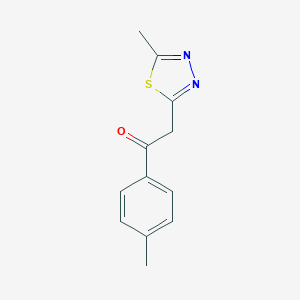

![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
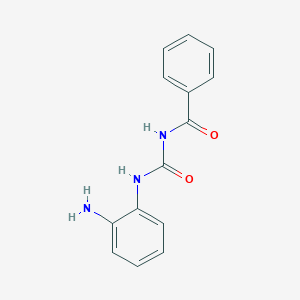
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

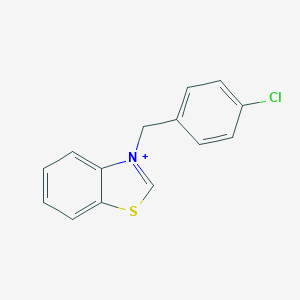
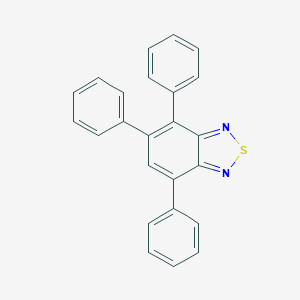
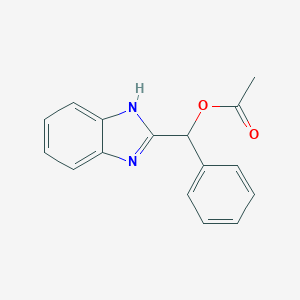
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
